molecular formula C9H12N2O3 B1639689 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine CAS No. 685542-25-0

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Cat. No. B1639689
CAS RN: 685542-25-0
M. Wt: 196.2 g/mol
InChI Key: MOUWIXXWWAOTFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxyimino, methoxyphenoxy, and ethylamine groups would significantly influence its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . Without specific data on this compound, I can’t provide a detailed analysis.

Scientific Research Applications

Ferulic Acid: Pharmaceutical Functions and Applications in Foods

Ferulic acid, a phenolic acid found in plants, showcases a range of physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. Due to these properties and its low toxicity, ferulic acid finds extensive use in the food and cosmetic industries for various applications, such as raw material for vanillin production, cross-linking agent for food gels, and ingredient in sports foods and skin protection agents. This demonstrates the potential of phenolic compounds, similar in functionality to the compound of interest, for wide-ranging applications in pharmaceuticals and food sciences (Ou & Kwok, 2004).

Synthesis of Enantiomerically Pure Compounds

The research on the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates via reactions involving compounds similar to 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine underscores the importance of such compounds in synthesizing biologically active molecules. This process, mediated by cinchona alkaloids, highlights the role of structurally complex amines in producing pharmaceutical intermediates with high enantiomeric purity (Martelli, Orena, & Rinaldi, 2011).

Hydrogenation Catalysis

A study involving the use of imino)phenol palladium(II) complexes for the hydrogenation of alkenes and alkynes showcases the potential application of compounds containing imino and phenol groups in catalysis. Such complexes can serve as catalysts in hydrogenation reactions, highlighting the versatility of nitrogen-containing compounds in facilitating various chemical transformations (Tshabalala & Ojwach, 2018).

Synthesis and Corrosion Inhibition

Research on the synthesis and corrosion inhibition efficiency of α-aminophosphonic acids, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino)methyl]phosphonate, demonstrates the potential of compounds with methoxyphenyl and amino groups in protecting metals from corrosion. These compounds, synthesized through reactions involving similar functional groups to the compound of interest, exhibit promising results in corrosion inhibition, suggesting applications in materials science and engineering (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUWIXXWWAOTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the (4-methoxyphenoxy)acetonitrile product (5.0 g, 31 mmol) from step 1, hydroxylamine hydrochloride (4.3 g, 62 mmol) and sodium acetate (5.1 g, 62 mmol) in MeOH (100 mL) was stirred at r.t. for 2 h. The resulting mixture was filtered on Celite®, concentrated, stirred in CHCl3 for 18 h and filtered. The resulting solution was concentrated to yield (4-methoxyphenoxy)acetamide oxime as a gum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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